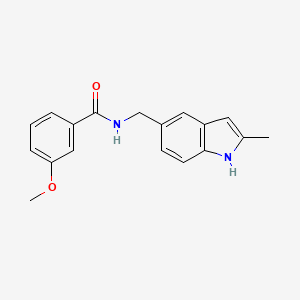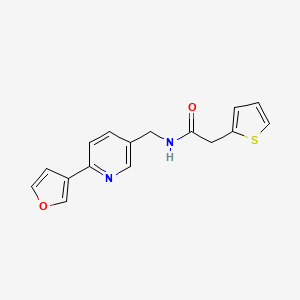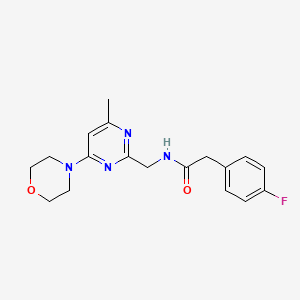![molecular formula C13H15N3O3S B2750278 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 847783-64-6](/img/structure/B2750278.png)
3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid” is a chemical compound with the molecular formula C13H15N3O3S . It’s a versatile material that holds immense potential for diverse scientific research applications.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a propanoic acid group and a 4-ethoxyphenyl group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 293.34 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to .Scientific Research Applications
Catalytic Applications
Sulfuric acid derivatives have been employed as recyclable catalysts in the synthesis of various organic compounds, demonstrating the potential utility of similar sulfur-containing compounds in facilitating chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-1-phenyl-5-pyrazolone, yielding high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) without losing catalytic activity over multiple runs (Tayebi et al., 2011).
Material Science and Polymer Chemistry
Compounds with phenolic structures, such as phloretic acid, have been explored as renewable building blocks for enhancing the reactivity of –OH bearing molecules towards the formation of materials with desired thermal and thermo-mechanical properties. This suggests that similar compounds with complex structures involving phenolic or similar functionalities could have applications in the development of new materials (Trejo-Machin et al., 2017).
Medicinal Chemistry and Pharmacology
Derivatives of triazole and related sulfur-containing compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. For instance, 1,2,4-triazole derivatives have shown potential in treating inflammation, suggesting the relevance of similar structures in drug development (Virmani & Hussain, 2014). Furthermore, triazole compounds have been involved in the synthesis of metal ion complexes with notable cytotoxicity against cancer cell lines, indicating the potential of such compounds in cancer research (Ghani & Alabdali, 2022).
Antifungal and Antimicrobial Activity
Schiff bases of triazole compounds have been synthesized and tested for their antifungal activities against various vegetable pathogens, demonstrating the potential of triazole and its derivatives in developing new antifungal agents (Qingcu, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-10-5-3-9(4-6-10)12-14-15-13(20)16(12)8-7-11(17)18/h3-6H,2,7-8H2,1H3,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCAMPKNDQYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2750199.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2750204.png)
![Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate](/img/structure/B2750205.png)
![1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750206.png)
![4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2750207.png)



![1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2750213.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2750218.png)
